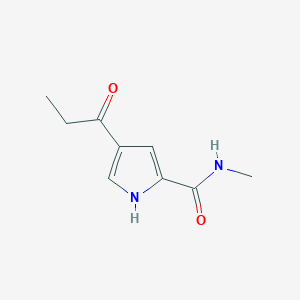![molecular formula C17H23NO4 B2502025 Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1797931-77-1](/img/structure/B2502025.png)
Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromane ring fused with a pyrrolidine ring, with a tert-butyl ester group and a hydroxyl group attached. The presence of these functional groups and the spiro structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Kabbe condensation reaction, which forms the spiro linkage. The reaction conditions often include the use of anhydrous potassium carbonate (K₂CO₃) in acetone as a solvent, with propargyl bromide as a reagent . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of ester groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The spiro structure may also influence the compound’s ability to interact with enzymes and receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-{5-hydroxyspiro[2.3]hexan-1-yl}carbamate
- 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl
- Spiro( 1benzopyran-2,4’-(1’H)pyrimidine)-2’-(3’H)thiones
Uniqueness
Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 5-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18)8-7-12-13(19)5-4-6-14(12)21-17/h4-6,19H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMWGGRZYTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC3=C(C=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
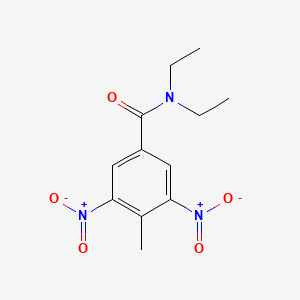
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
![N-[(4-chlorophenyl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2501947.png)
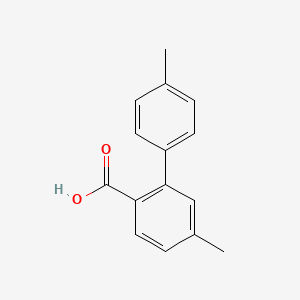
carbohydrazide](/img/structure/B2501951.png)
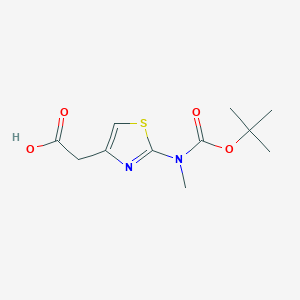
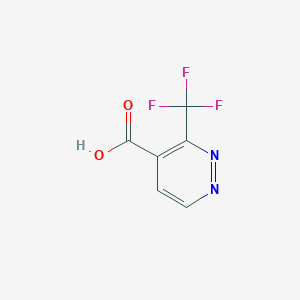

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)
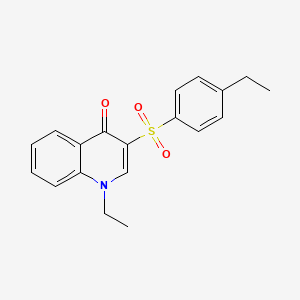
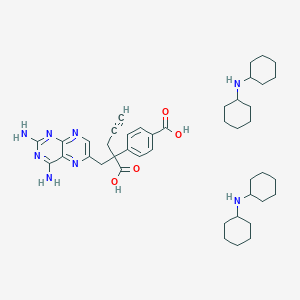
![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

